2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)-6-nitrophenol
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Overview
Description
2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring substituted with tert-butyl groups and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe nitrophenol moiety is then introduced through nitration reactions, often using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various alkyl or acyl groups on the benzoxazole ring.
Scientific Research Applications
2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,5-Di-tert-butylhydroquinone (TBHQ): Another antioxidant used in food preservation.
Uniqueness
2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL is unique due to its combination of a benzoxazole ring with tert-butyl and nitrophenol groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler compounds .
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(5,7-ditert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)-6-nitrophenol |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)12-10-14(21(4,5)6)18-15(11-12)22-19(27-18)13-8-7-9-16(17(13)24)23(25)26/h7-11,19,22,24H,1-6H3 |
InChI Key |
MEEGICGIZJNXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)NC(O2)C3=C(C(=CC=C3)[N+](=O)[O-])O)C(C)(C)C |
Origin of Product |
United States |
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